molecular formula C5H10N2O B1347283 N-(propan-2-ylideneamino)acetamide CAS No. 3742-63-0

N-(propan-2-ylideneamino)acetamide

Cat. No.: B1347283
CAS No.: 3742-63-0
M. Wt: 114.15 g/mol
InChI Key: XLHDGJPPMZUJIM-UHFFFAOYSA-N
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Description

N-(propan-2-ylideneamino)acetamide is a synthetic compound with the molecular formula C5H10N2O It is known for its unique structure, which includes an acetamide group and a propan-2-ylideneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(propan-2-ylideneamino)acetamide can be synthesized through several methods. One common approach involves the reaction of acetamide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is then hydrolyzed to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through crystallization or distillation to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-ylideneamino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines.

Scientific Research Applications

N-(propan-2-ylideneamino)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(propan-2-ylideneamino)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may act by binding to active sites or altering the conformation of target molecules, thereby influencing biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(propan-2-ylideneamino)acetamide: shares structural similarities with other acetamide derivatives and imine-containing compounds.

    Cyanoacetamide: Another compound with a similar structure but different functional groups.

    N-methylacetamide: A related compound with a methyl group instead of a propan-2-ylidene group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.

Properties

IUPAC Name

N-(propan-2-ylideneamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-4(2)6-7-5(3)8/h1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHDGJPPMZUJIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10287648
Record name N-(propan-2-ylideneamino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10287648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3742-63-0
Record name 3742-63-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220269
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3742-63-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51932
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(propan-2-ylideneamino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10287648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of the acetone acetylhydrazone and its metal complexes?

A2: The research confirmed the formation of acetone acetylhydrazone complexes through various methods. [] While the article doesn't explicitly provide the molecular formula or weight, it does state that acetone acetylhydrazone acts as a neutral bidentate ligand, coordinating through both nitrogen and oxygen atoms. [] The spectral data (IR, UV-Vis) confirms the coordination and provides insights into the geometry of the complexes, suggesting octahedral geometry for some and tetrahedral for others, depending on the specific metal ion and additional ligands present. []

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